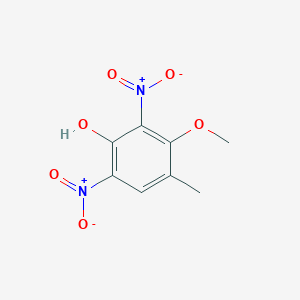

3-Methoxy-4-methyl-2,6-dinitro-phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Methoxy-4-methyl-2,6-dinitro-phenol is a nitrophenol derivative with a methoxy (-OCH₃) group at position 3, a methyl (-CH₃) group at position 4, and nitro (-NO₂) groups at positions 2 and 6 on the phenolic ring. Nitrophenols are widely studied for applications in agrochemicals, dyes, and organic synthesis due to their electron-withdrawing nitro groups, which enhance acidity and influence intermolecular interactions .

Preparation Methods

Primary Preparation Route: Nitration of 3-Chloro-4-methylphenol Followed by Nucleophilic Substitution

Nitration of 3-Chloro-4-methylphenol

The synthesis begins with 3-chloro-4-methylphenol , which undergoes nitration to introduce nitro groups at positions 2 and 6. This step leverages the directing effects of chloro and methyl substituents:

-

Chloro (at position 3) acts as a meta-directing group, favoring nitration at position 6 .

-

Methyl (at position 4) is ortho/para-directing, directing nitration to position 2 .

Reaction Conditions :

The nitration proceeds via electrophilic aromatic substitution, producing 3-chloro-4-methyl-2,6-dinitrophenol as the intermediate .

Methoxy Substitution via Nucleophilic Aromatic Substitution

The chloro group at position 3 is replaced by methoxy using sodium methoxide (NaOMe) in a polar aprotic solvent (e.g., DMF or DMSO). The nitro groups activate the aromatic ring, facilitating displacement .

Reaction Conditions :

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| NaOMe (1.2 eq) | DMF | 80–100°C | 2–4 h | ~85–90% |

Mechanistic Insight :

-

The electron-withdrawing nitro groups stabilize the transition state, enabling nucleophilic attack at position 3 .

-

Steric hindrance from methyl and nitro groups minimizes side reactions.

Alternative Routes and Challenges

Direct Nitration of 3-Methoxy-4-methylphenol

Attempting nitration of 3-methoxy-4-methylphenol faces challenges due to competing directing effects:

-

Methoxy (at position 3) is a strong ortho/para director, favoring nitration at positions 2 and 4 .

-

Methyl (at position 4) directs nitration to position 2 and 6 .

This dual activation complicates regioselectivity, often leading to undesired products (e.g., nitration at position 4) .

Diazonium Salt Intermediate Method

A less common approach involves converting a hydroxyl group to a diazonium salt, followed by substitution. However, this method is less efficient due to instability of diazonium intermediates under nitration conditions .

Reaction Optimization and Yield Improvement

Solvent and Temperature Control

-

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates in substitution steps by stabilizing ionic intermediates .

-

Low temperatures (0–5°C) during nitration minimize side reactions (e.g., dienone formation) .

Catalysts and Additives

-

Pyridine or triethylamine can act as acid scavengers, improving yields in substitution reactions .

-

Microwave irradiation (80°C, 40–50 min) accelerates nitration while maintaining regioselectivity .

Data Tables and Comparative Analysis

Table 1: Nitration Methods for Chloro-Substituted Precursors

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-methyl-2,6-dinitro-phenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron filings in acidic medium are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of amino derivatives.

Substitution: Formation of halogenated phenols.

Scientific Research Applications

Applications in Agriculture

Herbicides and Pesticides

One of the primary applications of 3-Methoxy-4-methyl-2,6-dinitro-phenol is in the formulation of herbicides. It acts as a potent herbicide due to its ability to inhibit specific biochemical pathways in plants. The compound is effective against a range of broadleaf weeds and has been utilized in various agricultural settings.

| Herbicide | Active Ingredient | Target Weeds |

|---|---|---|

| Methyl Dinitrophenol Herbicide | This compound | Broadleaf weeds like Amaranthus spp. |

Pharmaceutical Applications

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties. Studies indicate that it can inhibit the growth of various bacteria, including Staphylococcus aureus, making it a candidate for further development in antimicrobial therapies.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.22 μg/mL |

| Escherichia coli | 0.30 μg/mL |

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. It has shown selective toxicity towards cancer cells while sparing normal cells. For instance, in vitro testing on breast cancer cell lines revealed an IC50 value indicating significant anticancer activity.

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 (Triple-Negative) | 0.126 | High |

| MCF10A (Normal) | >2 | Low |

Environmental Applications

Bioremediation

The compound's properties allow it to be utilized in bioremediation efforts for contaminated sites. Its ability to absorb UV light can facilitate photodegradation processes that help detoxify polluted environments.

Case Studies

-

Agricultural Efficacy Study

- A field study conducted on the effectiveness of methyl dinitrophenol as a herbicide showed a significant reduction in weed biomass compared to untreated controls. The study highlighted its potential for sustainable agriculture practices.

-

Antimicrobial Research

- A laboratory study assessed the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that formulations containing this compound could serve as effective alternatives to traditional antibiotics.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-methyl-2,6-dinitro-phenol involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, causing oxidative stress and potential antimicrobial effects. The compound’s phenolic structure also allows it to participate in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Molecular Properties

The table below compares substituent positions, molecular formulas, and key properties of 3-Methoxy-4-methyl-2,6-dinitro-phenol with analogous compounds:

Key Observations:

- Acidity: The presence of nitro groups at positions 2 and 6 in this compound likely results in strong acidity (pKa < 4), comparable to 2,6-dinitrophenol (pKa ≈ 4.0) .

- Solubility: Methoxy groups enhance solubility in polar solvents, as seen in 2-methoxy-4,6-dinitro-phenol .

Biological Activity

3-Methoxy-4-methyl-2,6-dinitro-phenol (often abbreviated as DNP) is an organic compound that has garnered attention for its biological activities, particularly in the context of cellular metabolism and its potential therapeutic applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H10N2O5. Its structure features a phenolic ring with two nitro groups at the 2 and 6 positions, a methoxy group at the 3 position, and a methyl group at the 4 position. This unique arrangement contributes to its distinct chemical properties and biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C9H10N2O5 |

| Molecular Weight | 210.19 g/mol |

| Functional Groups | Nitro, Methoxy, Methyl |

This compound is known to act as a protonophore , disrupting proton gradients across mitochondrial membranes. This disruption leads to the uncoupling of oxidative phosphorylation, resulting in reduced ATP production and increased heat generation within cells. Such mechanisms have significant implications for metabolic regulation and potential therapeutic applications in obesity and metabolic disorders.

Effects on Cellular Metabolism

Research indicates that similar dinitrophenols can interfere with oxidative degradation pathways in cells, leading to cellular stress or apoptosis. The specific interactions of this compound depend on environmental conditions such as temperature and pH.

Antimicrobial Properties

In vitro studies have shown that compounds with similar structures exhibit antimicrobial properties. For instance, one study reported that derivatives of dinitrophenols demonstrated significant antibacterial activity against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating effective growth inhibition .

Case Studies and Research Findings

- Cell Proliferation Assays : In studies involving A549 lung cancer cells, the compound's effects were evaluated using an MTT assay to determine cell viability. Results indicated a dose-dependent inhibition of cell proliferation, highlighting its potential as an anticancer agent .

- Comparative Studies : A comparative analysis of various dinitrophenols revealed that this compound exhibited distinct biological activity profiles compared to other similar compounds. For example, while some derivatives showed enhanced reactivity due to additional functional groups (like chlorine), this compound's unique combination of nitro and methoxy groups contributed to its specific biological effects .

Implications for Therapeutic Applications

The ability of this compound to uncouple oxidative phosphorylation suggests potential applications in metabolic regulation therapies. Its role in increasing thermogenesis could be harnessed for weight management strategies; however, careful consideration of dosage and safety is crucial due to associated toxicity risks observed in similar compounds .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Methoxy-4-methyl-2,6-dinitro-phenol, and how can side reactions be minimized?

- Methodological Answer :

- Stepwise Nitration : Introduce nitro groups at positions 2 and 6 via controlled nitration of 3-methoxy-4-methylphenol. Use a mixture of nitric and sulfuric acids at low temperatures (0–5°C) to avoid over-nitration. Monitor reaction progress via TLC .

- Protection of Functional Groups : Protect the hydroxyl group (e.g., acetylation) before nitration to prevent oxidation. Deprotection can be achieved using mild alkaline hydrolysis (e.g., NaHCO₃ in aqueous ethanol) .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate the product. Confirm purity via HPLC (C18 column, UV detection at 254 nm) .

Q. How can the structural and electronic properties of this compound be characterized?

- Methodological Answer :

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Identify substituent positions and confirm regioselectivity. The methoxy group (δ ~3.8 ppm) and aromatic protons (δ ~6.5–8.5 ppm) provide distinct signals .

- IR Spectroscopy : Confirm nitro groups (asymmetric/symmetric stretches at ~1520 cm⁻¹ and ~1350 cm⁻¹) and phenolic O–H (broad peak ~3300 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion (C₈H₇N₂O₆, [M-H]⁻ at m/z 227.02) and fragmentation patterns .

Advanced Research Questions

Q. How do the electron-withdrawing nitro groups and electron-donating methoxy/methyl groups influence the compound’s reactivity in nucleophilic aromatic substitution?

- Methodological Answer :

- Reactivity Assessment : Compare reaction rates with model compounds (e.g., 2,6-dinitrophenol vs. 3-methoxy-4-methylphenol). Use kinetic studies under standardized conditions (e.g., NaOH/ethanol, 50°C).

- Computational Modeling : DFT calculations (B3LYP/6-31G*) to map electron density and predict regioselectivity. The methoxy group at position 3 directs nucleophiles to the para position (C4), but steric hindrance from the methyl group may reduce accessibility .

Q. What analytical challenges arise when detecting trace levels of this compound in environmental matrices, and how can they be addressed?

- Methodological Answer :

- Sample Preparation : Solid-phase extraction (SPE) using C18 cartridges to concentrate the compound from water samples. Optimize pH (3–4) to enhance retention .

- Detection Limits : Use HPLC-MS/MS (MRM mode) for sensitivity. Quantify via a calibration curve (LOQ ~1 ng/L). Matrix effects (e.g., humic acids) can be mitigated using isotope-labeled internal standards .

Q. How can contradictory data on the compound’s stability under varying pH conditions be resolved?

- Methodological Answer :

- Controlled Stability Studies : Incubate the compound in buffered solutions (pH 2–12) at 25°C and 40°C. Monitor degradation via UV-Vis spectroscopy (λmax ~400 nm for nitroaromatics).

- Degradation Product Analysis : Identify byproducts (e.g., denitrated or hydroxylated derivatives) using LC-QTOF-MS. Compare results with microbial degradation pathways (e.g., Rhodococcus spp. for nitro group reduction) .

- Statistical Validation : Apply ANOVA to assess significance of pH/temperature effects. Use principal component analysis (PCA) to resolve multivariate data contradictions .

Properties

CAS No. |

1951440-98-4 |

|---|---|

Molecular Formula |

C8H8N2O6 |

Molecular Weight |

228.16 g/mol |

IUPAC Name |

3-methoxy-4-methyl-2,6-dinitrophenol |

InChI |

InChI=1S/C8H8N2O6/c1-4-3-5(9(12)13)7(11)6(10(14)15)8(4)16-2/h3,11H,1-2H3 |

InChI Key |

ZUZCDRVWQHPLOJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1OC)[N+](=O)[O-])O)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.